8,9-Piperazine Pixantrone
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Overview
Description
8,9-Piperazine Pixantrone is a synthetic compound belonging to the class of aza-anthracenediones. It is primarily known for its application in the treatment of relapsed or refractory aggressive non-Hodgkin’s lymphoma. This compound has garnered attention due to its unique chemical structure and pharmacological properties, which distinguish it from other anthracenediones and anthracyclines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,9-Piperazine Pixantrone involves multiple steps, starting with the formation of the core aza-anthracenedione structure. The process typically includes:
Cyclization Reactions: Formation of the core structure through cyclization reactions involving aromatic amines and quinones.
Piperazine Introduction: Incorporation of the piperazine moiety through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: 8,9-Piperazine Pixantrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, ethanol, and water are commonly used solvents.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which can further undergo substitution reactions to form more complex structures .
Scientific Research Applications
8,9-Piperazine Pixantrone has a wide range of applications in scientific research:
Chemistry: Used as a reference material in analytical chemistry for studying aza-anthracenedione derivatives.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Primarily used in the treatment of relapsed or refractory aggressive non-Hodgkin’s lymphoma. .
Mechanism of Action
8,9-Piperazine Pixantrone exerts its effects through multiple mechanisms:
DNA Intercalation: The compound intercalates into DNA, disrupting the replication and transcription processes.
Topoisomerase II Inhibition: It acts as a topoisomerase II poison, preventing the enzyme from relieving torsional strain in DNA during replication.
Alkylation: The compound forms stable DNA adducts and cross-strand breaks, leading to cell death
Molecular Targets and Pathways:
Topoisomerase II: Inhibition of this enzyme is a primary mechanism.
DNA: Direct interaction with DNA leads to the formation of adducts and breaks.
Cell Cycle: Induces cell cycle arrest and apoptosis in cancer cells
Comparison with Similar Compounds
Mitoxantrone: Another aza-anthracenedione with similar DNA intercalation and topoisomerase II inhibition properties but higher cardiotoxicity.
Doxorubicin: An anthracycline with a similar mechanism but more severe side effects, including cardiotoxicity.
Epirubicin: A derivative of doxorubicin with reduced cardiotoxicity but similar efficacy
Uniqueness: 8,9-Piperazine Pixantrone is unique due to its reduced cardiotoxicity compared to other anthracenediones and anthracyclines. This makes it a safer option for patients requiring long-term treatment .
Properties
Molecular Formula |
C17H17N5O2 |
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Molecular Weight |
323.35 g/mol |
IUPAC Name |
6-(2-aminoethylamino)-2,3-dihydroisoquinolino[7,6-f]quinoxaline-7,12-diol |
InChI |
InChI=1S/C17H17N5O2/c18-2-4-20-11-7-12-15(22-6-5-21-12)14-13(11)16(23)9-1-3-19-8-10(9)17(14)24/h1,3,7-8,20,23-24H,2,4-6,18H2 |
InChI Key |
RKVGMWDRZZUVAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C2C(=N1)C=C(C3=C(C4=C(C=NC=C4)C(=C32)O)O)NCCN |
Origin of Product |
United States |
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